

Amorfrutin A anti-diabetic efficacy in vivo models

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Compound Focus: Amorfrutin A

CAS No.: 80489-90-3

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Experimental Data on Amorfrutins

The following tables summarize the key experimental findings from the research. Please note that the most potent compound studied in vivo was **Amorfrutin B** [1].

Table 1: In Vitro Binding and Activation of PPAR γ by Selected Amorfrutins

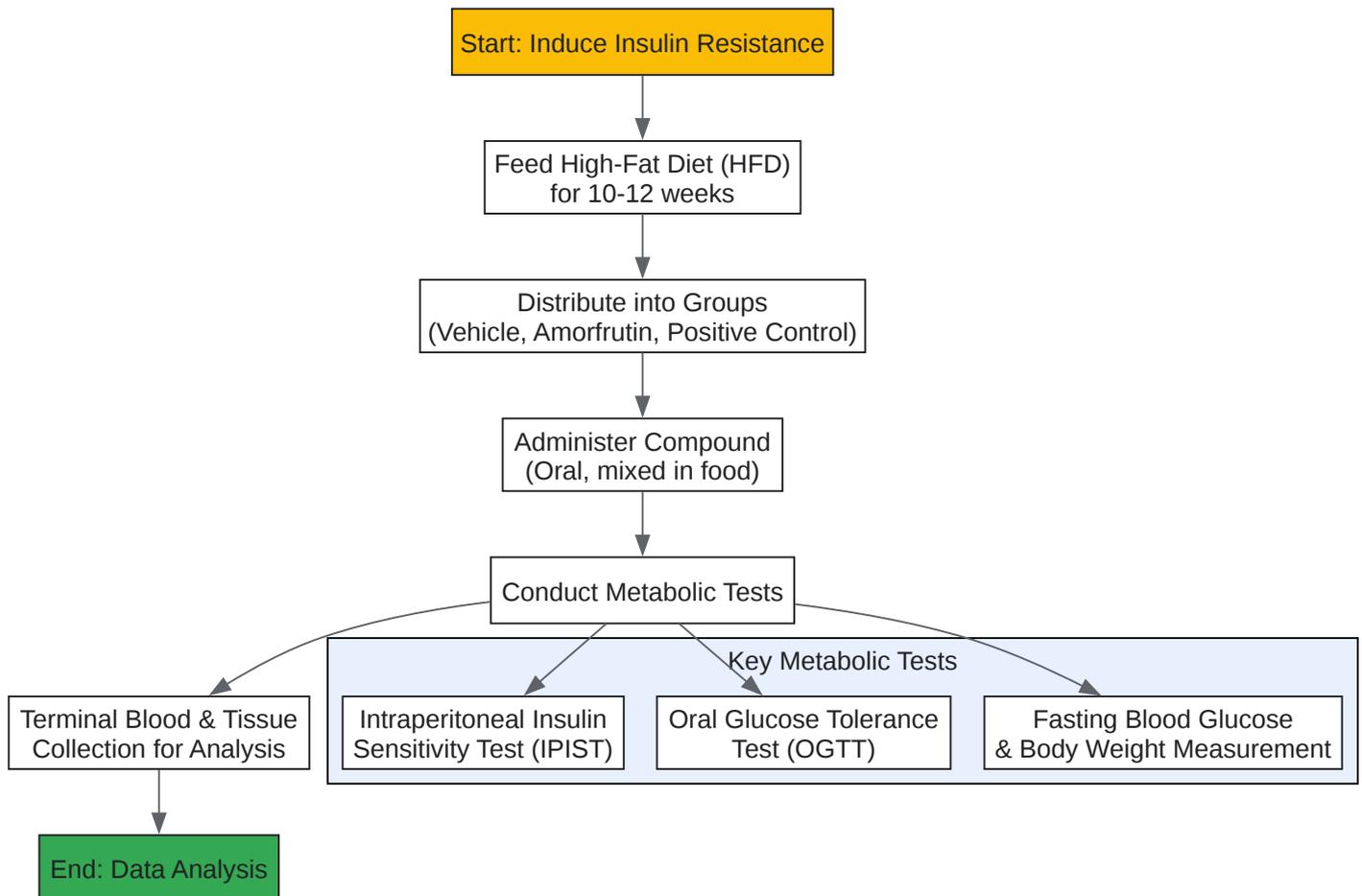
Compound	PPAR γ Binding Affinity (K _i , nM)	PPAR γ Activation (EC ₅₀ , μ M)	Efficacy (% vs. Rosiglitazone)	Selectivity (PPAR γ vs. α/δ)
Amorfrutin 1 (A1)	236 nM	0.458 μ M	39%	>100-fold selective [2]
Amorfrutin B	19 nM	Not Detailed	Not Detailed	High (Micromolar binding to α/δ) [1]
Rosiglitazone (TZD Drug)	7 nM	0.002 μ M	100% (Full Agonist)	Not Detailed [1]
Pioglitazone (TZD Drug)	584 nM	Not Detailed	Not Detailed	Not Detailed [2]

Table 2: In Vivo Anti-diabetic Efficacy of Amorfrutin B in Mouse Models

Parameter	Amorfrutin B Effect (vs. Diabetic Control)	Animal Model	Dose & Duration
Insulin Sensitivity	Strongly improved [2]	Diet-induced obese & db/db mice [2]	100 mg/kg/day for 27 days [1]
Glucose Tolerance	Considerably improved [1]	High-fat-diet-fed C57BL/6 mice [1]	100 mg/kg/day for 27 days [1]
Blood Lipids	Improved (triacylglycerols, NEFA, cholesterol) [1]	High-fat-diet-fed C57BL/6 mice [1]	100 mg/kg/day for 27 days [1]
Weight Gain	No induction [2] [1]	Diet-induced obese & db/db mice [2]	100 mg/kg/day for 27 days [1]
Liver Toxicity	Liver-protecting properties [1]	High-fat-diet-fed C57BL/6 mice [1]	100 mg/kg/day for 27 days [1]
Adverse Effects	No hepatotoxicity, weight gain, or fluid retention [2] [1]	Diet-induced obese & db/db mice [2]	100 mg/kg/day for 27 days [1]

Experimental Protocols for In Vivo Studies

The efficacy of amorfrutins is typically validated through a series of standardized in vivo experiments. Below is a general workflow and detailed methodology based on the published protocols [1] [3].



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Detailed Methodological Steps:

- **Animal Model Induction:**

- **Insulin Resistance Model:** Young male C57BL/6 mice are fed a **high-fat diet (HFD)**, typically for 10-12 weeks, to induce obesity and insulin resistance [1].
- **Pharmacological Model:** Diabetes can also be induced in rats or mice by a single intraperitoneal injection of **Streptozotocin (STZ)**, often preceded by Nicotinamide (NA), which

destroys pancreatic β -cells. Animals with confirmed hyperglycemia (e.g., blood glucose >11 mmol/L) are used [3].

- **Treatment Protocol:**

- After the disease phenotype is established, animals are uniformly distributed into experimental groups (e.g., n=10-13 for mice).
- Groups typically include a **non-diabetic control**, a **diabetic (vehicle) control**, one or more groups treated with the test compound (**amorfrutin**), and a **positive control group** (e.g., treated with rosiglitazone or glibenclamide) [1] [3].
- The compound is administered daily, often mixed with food. A common dose for amorfrutin B is **100 mg per kg of body weight per day** for a duration of about **4 weeks** [1].

- **Metabolic Phenotyping:**

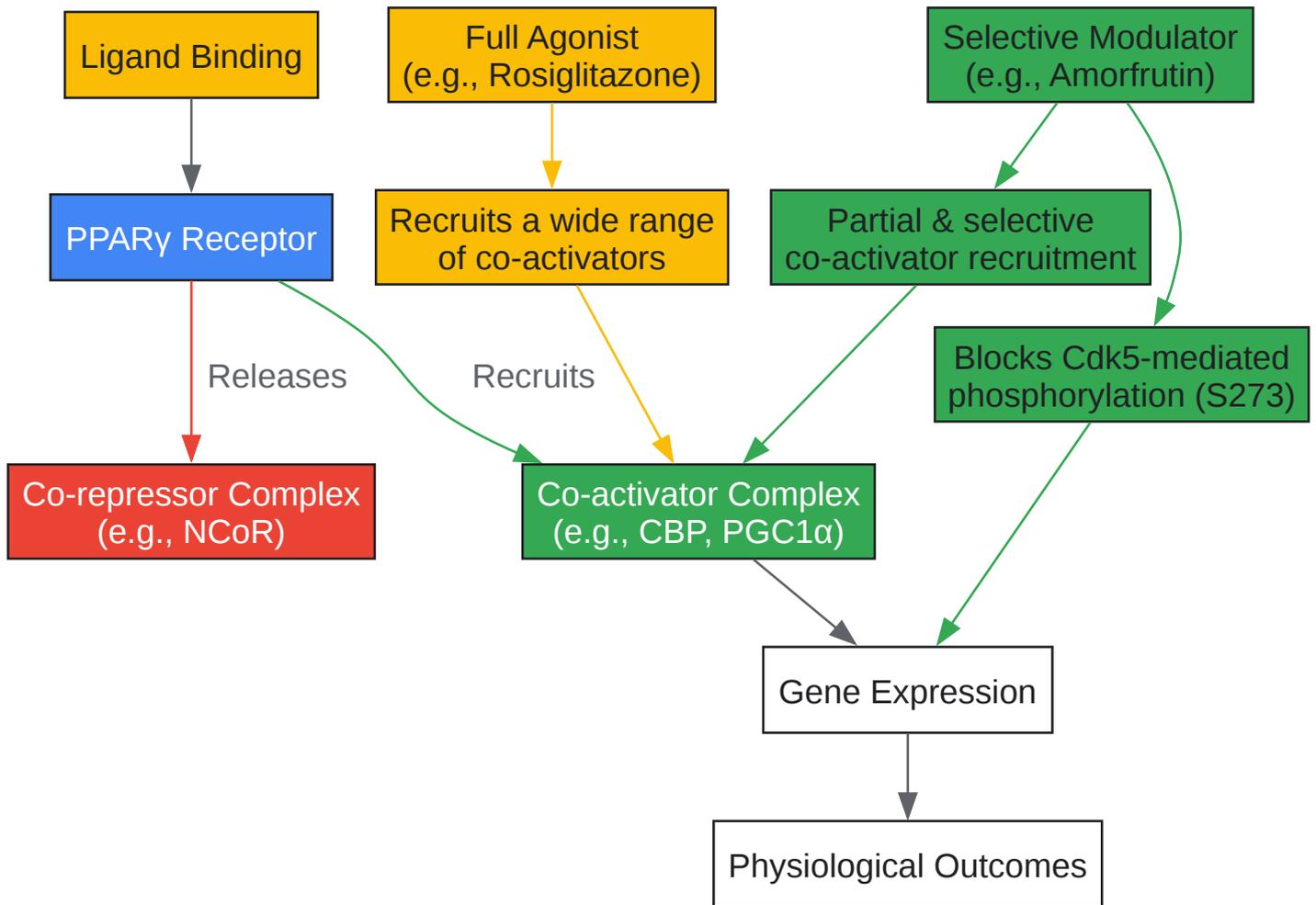
- **Fasting Blood Glucose & Body Weight:** Measured at regular intervals (e.g., weekly) [3].
- **Insulin Sensitivity Test (IPISIT):** Performed after a short fast. Insulin is injected intraperitoneally, and blood glucose levels are measured from the tail vein at regular intervals (e.g., 0, 15, 30, 60, 90 minutes) [1].
- **Oral Glucose Tolerance Test (OGTT):** Conducted after an overnight fast. A glucose solution is administered orally, and blood glucose is measured over time (e.g., 0, 30, 60, 90, 120 minutes). The total glycemic response is calculated as the **Area Under the Curve (AUC)** [1] [3].

- **Terminal Analysis:**

- At the end of the study, animals are fasted and euthanized. Blood is collected via cardiac puncture for plasma analysis (insulin, lipids, liver enzymes, adipokines). Tissues like liver, adipose tissue, and muscle are collected for further molecular analysis (e.g., gene expression, lipid content) [1] [3].
- **Key Calculations:**
 - **HOMA-IR:** Insulin resistance is calculated using the Homeostasis Model Assessment:
$$\text{HOMA-IR} = \frac{[\text{Fasting Glucose (mmol/L)} \times \text{Fasting Insulin (pmol/L)}]}{156}$$
 [3].

Mechanism of Action: PPAR γ Pathway

Amorfrutins exert their anti-diabetic effects by acting as **Selective PPAR γ Modulators (SPPAR γ Ms)**. The following diagram illustrates this targeted pathway and how it differs from the action of full agonists like TZDs [2] [4].



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Key Mechanism Insights:

- **Selective PPAR γ Modulation:** Unlike synthetic TZDs (e.g., rosiglitazone) that are full agonists, amorfrutins are **partial agonists**. They bind to the PPAR γ ligand-binding domain but induce a different conformational change. This leads to the selective recruitment of only a subset of co-activators (e.g., TRAP220) and the release of corepressors (NCoR), resulting in a distinct gene expression profile [2].
- **Gene Expression Profile:** This selective modulation means amorfrutins upregulate genes beneficial for insulin sensitivity (e.g., S1c2a4 (GLUT4), Fabp4, Nr1h3) but do not strongly activate genes involved in adipogenesis and lipid storage, which are linked to the side effects of TZDs [2].
- **Blocking Phosphorylation:** A critical mechanism involves blocking the phosphorylation of PPAR γ at serine 273 (S273) by Cdk5. This specific phosphorylation is induced by inflammatory stimuli and is associated with insulin resistance. By blocking it, amorfrutins and similar non-agonist ligands can improve insulin sensitivity without the side effects of full activation [4].

Conclusion for Research Professionals

In summary, amorfrutins represent a promising class of natural product-derived **Selective PPAR γ Modulators**. The most significant in vivo data available is for **Amorfrutin B**, which demonstrates potent glucose-lowering and insulin-sensitizing effects in established mouse models of diabetes and obesity, comparable to synthetic TZDs.

The key advantage lies in its superior safety profile, as treatment does not induce the weight gain, hepatotoxicity, or fluid retention typically associated with full PPAR γ agonists. This is attributed to its unique mechanism of selective receptor modulation and inhibition of S273 phosphorylation.

It is important to note that much of the core mechanistic and in vivo research was published around 2012-2013. For a comprehensive and up-to-date literature review, I recommend searching recent publications for any follow-up studies, clinical trials, or synthetic derivatives based on the amorfrutin scaffold.

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